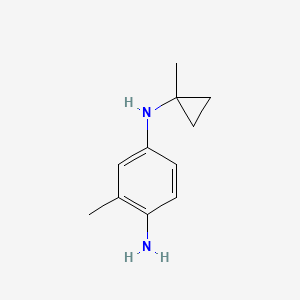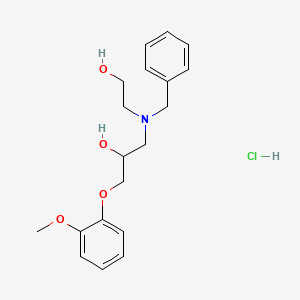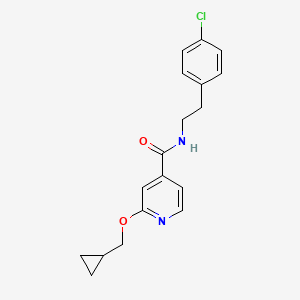
2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine” is a derivative of benzene, which is an aromatic hydrocarbon. It has two amine (-NH2) functional groups attached to the benzene ring at the 1 and 4 positions (also known as para position). There is a methyl group (-CH3) attached at the 2 position and a N-(1-methylcyclopropyl) group attached at the 4 position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, cyclic structure of the benzene ring, with the various substituents attached. The presence of the amine groups could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The presence of the amine groups makes the compound a potential nucleophile, able to donate electron density to electrophiles in chemical reactions. The compound could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the amine groups could confer basicity to the compound .Applications De Recherche Scientifique
Inhibition of Monoamine Oxidase
Research on benzylcyclopropylamine derivatives has shown their potential as inhibitors of monoamine oxidase (MAO), an enzyme relevant in neurological disorders. For instance, 1-Benzylcyclopropylamine has been identified as a competitive reversible inhibitor and a mechanism-based inactivator of MAO, potentially useful for therapeutic applications in neuropsychiatric and neurodegenerative diseases R. Silverman & P. Zieske, 1985.
Fluorescent Sensing for Metal Ions
The benzene-1,2-diamine backbone serves as a foundation for designing chemosensors, as demonstrated by a study on a fluorescent receptor based on 2-((E)-(2-aminophenylimino)methyl)-6-isopropyl-3-methylphenol. This receptor exhibits selectivity and sensitivity towards Ni2+ and Cu2+ ions, illustrating its potential application in environmental monitoring and analytical chemistry Shashikant P. Pawar et al., 2015.
Advanced Material Development
Aromatic diamines are crucial intermediates in synthesizing high-performance polymers. A study on the synthesis and properties of aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids highlights the role of such diamines in creating materials with desirable thermal and mechanical properties. These materials have applications in aerospace, automotive, and electronics due to their high strength, thermal stability, and chemical resistance Chin‐Ping Yang et al., 1996.
Ethylene Perception Inhibition in Agriculture
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables showcases the application of cyclopropylamine derivatives in agriculture. 1-MCP inhibits ethylene perception, delaying ripening and senescence in harvested produce, thus extending shelf life and maintaining quality during storage and transport C. Watkins, 2006.
Propriétés
IUPAC Name |
2-methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-7-9(3-4-10(8)12)13-11(2)5-6-11/h3-4,7,13H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHMZWOWZIKTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2(CC2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1600014-68-3 |
Source


|
| Record name | 3-methyl-N1-(1-methylcyclopropyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)
![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)
methanone](/img/structure/B2826575.png)
![N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2826576.png)


![4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2826582.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)
![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)


![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)
